3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide
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Overview
Description
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide, also abbreviated as MPSEB or MP2452, is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like MPSEB often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in MPSEB can be constructed from different cyclic or acyclic precursors, or it can be a functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of MPSEB is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Precursor Utilization
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide is involved in the synthesis of complex molecules for various applications, including medicinal chemistry. For example, the precursor (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a related compound, is synthesized starting from 2,6-dimethoxybenzoic acid and used in the preparation of (S)-123I-IBZM, indicating its utility in radiochemical preparations and possibly in diagnostic imaging (Bobeldijk et al., 1990).
Enantioselective Synthesis
The molecule's framework is also utilized in enantioselective synthesis processes, as seen in the production of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing its role in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules (Calvez, Chiaroni, & Langlois, 1998).
Neuroleptic Activity
Benzamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their potential neuroleptic (antipsychotic) activities. These compounds show promise in the treatment of psychosis, highlighting the molecule's significance in the development of new therapeutic agents (Iwanami et al., 1981).
Dopamine Receptor Interaction
Theoretical studies on dopamine antagonistic benzamide drugs, including derivatives of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, provide insights into the conformational preferences and potential modes of interaction with dopamine receptors. This research aids in understanding the molecular basis of the therapeutic effects of these compounds and can guide the design of new drugs with improved efficacy and reduced side effects (van de Waterbeemd & Testa, 1983).
Future Directions
The future directions in the research and development of compounds like MPSEB could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in biological activity . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in biological activity .
Properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-5-12(11-13)14(17)15-7-10-21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXTARBCWOCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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